
N1-(3-chloro-4-fluorophenyl)-N2-(3-morpholinopropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
A significant area of application for N1-(3-chloro-4-fluorophenyl)-N2-(3-morpholinopropyl)oxalamide is in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of complex molecules. For instance, Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the utility of such compounds in synthesizing both anthranilic acid derivatives and oxalamides through an operationally simple and high-yielding process (Mamedov et al., 2016). This methodology underscores the versatility of oxalamide derivatives in chemical synthesis, offering a new formula for creating structurally diverse compounds.
Biological Activities and Potential Therapeutic Applications
In the realm of pharmacology and medicinal chemistry, derivatives similar to this compound have been investigated for their potential therapeutic applications. Krake et al. (2017) identified N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine as a modest inhibitor of Plasmodium falciparum, highlighting the potential of such compounds in malaria treatment (Krake et al., 2017). This research emphasizes the importance of structural modification around the aromatic ring and the core heterocycle to improve potency and metabolic stability, aiming to develop new drug candidates for infectious diseases.
Moreover, Ahsan et al. (2016) synthesized a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, evaluating their antimicrobial activities. Among these, certain compounds exhibited significant antibacterial and antifungal activities, suggesting the potential utility of this compound derivatives in developing new antimicrobial agents (Ahsan et al., 2016).
Molecular Imaging and Diagnostic Applications
Furthermore, derivatives of this compound have been explored for their applications in molecular imaging. Koga et al. (2016) characterized a novel pyridopyrimidin-4-one derivative as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor, demonstrating its potential for in vivo imaging of the V1B receptor in drug development and monitoring levels of the V1B receptor in diseased conditions (Koga et al., 2016). This research indicates the utility of this compound derivatives in the development of diagnostic tools and biomarkers for clinical applications.
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O3/c16-12-10-11(2-3-13(12)17)19-15(22)14(21)18-4-1-5-20-6-8-23-9-7-20/h2-3,10H,1,4-9H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSHDXXHCPUKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2812512.png)
![Methyl 4-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2812513.png)
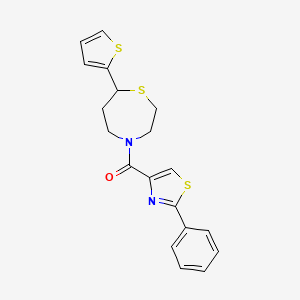
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2812515.png)
![N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2812516.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2812519.png)
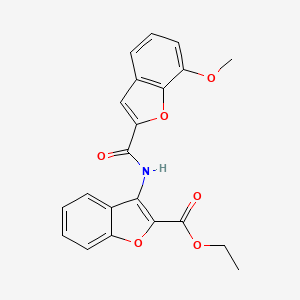

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2812526.png)
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812527.png)
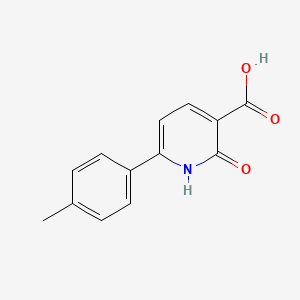
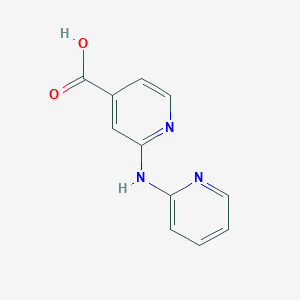
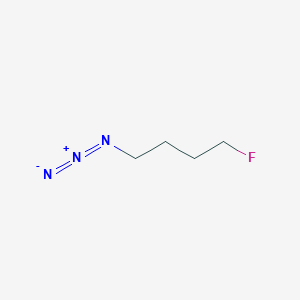
![1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2812533.png)
